

Determining the Toxic Concentration of Aureobasidin A Against *Saccharomyces cerevisiae*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aureobasidin I*

Cat. No.: B15181467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxic concentration of Aureobasidin A (AbA) against the model organism *Saccharomyces cerevisiae*. Aureobasidin A, a cyclic depsipeptide antibiotic isolated from *Aureobasidium pullulans*, is a potent antifungal agent with a specific mechanism of action, making it a valuable tool in research and a potential candidate for drug development. This document outlines the quantitative toxicological data, detailed experimental protocols for its determination, and the underlying molecular pathways affected by this compound.

Quantitative Toxicity Data

Aureobasidin A exhibits significant fungicidal activity against *Saccharomyces cerevisiae* at low concentrations. The toxicity is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀). A summary of reported toxic concentrations is presented in the table below.

Parameter	Concentration	Strain Information	Reference(s)
Toxic Concentration	0.1 - 0.5 µg/mL	General <i>S. cerevisiae</i>	[1][2][3]
Minimum Inhibitory Concentration (MIC)	1.25 µg/mL	Five tested <i>S. cerevisiae</i> mutant strains	[4]
Effective Concentration for Selection	0.1 µg/mL	General <i>S. cerevisiae</i>	[5][6]
Fungicidal Concentration	5.0 µg/mL	<i>S. cerevisiae</i> ATCC 9763	[7][8]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of yeast.[1][2][9] This enzyme is encoded by the AUR1 gene in *S. cerevisiae*. [1][2] The inhibition of IPC synthase by Aureobasidin A leads to a dual fungicidal effect:

- **Depletion of Essential Inositolphosphorylceramides (IPCs):** IPCs are crucial components of the yeast cell membrane, contributing to its structural integrity and function. Their depletion disrupts normal cellular processes.[10][11]
- **Ceramide Intoxication:** The blockage of IPC synthesis leads to the accumulation of ceramides, which at high concentrations are toxic to the cell.[10][11] This accumulation is a primary cause of cell death.[10][11]

The downstream cellular effects of Aureobasidin A treatment include aberrant actin assembly, inhibition of the normal budding process, and ultimately, a loss of cell membrane integrity leading to cell death.[7][8]

Experimental Protocols

This section provides detailed methodologies for determining the toxic concentration of Aureobasidin A against *S. cerevisiae*.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- *Saccharomyces cerevisiae* strain (e.g., ATCC 9763)
- Yeast Peptone Dextrose (YPD) broth (1% yeast extract, 2% peptone, 2% glucose)
- Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)[[1](#)]
- Sterile 96-well microtiter plates
- Spectrophotometer (for measuring OD600)
- Incubator (30°C)

Procedure:

- Yeast Culture Preparation:
 - Inoculate a single colony of *S. cerevisiae* into 5 mL of YPD broth.
 - Incubate overnight at 30°C with shaking.
 - The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.
- Preparation of Aureobasidin A Dilutions:
 - Perform a serial two-fold dilution of the Aureobasidin A stock solution in YPD broth in the 96-well plate. The final concentration range should typically span from 0.05 µg/mL to 10

µg/mL.

- Include a positive control well (yeast and YPD broth, no AbA) and a negative control well (YPD broth only).
- Inoculation:
 - Add the prepared yeast suspension to each well containing the Aureobasidin A dilutions to a final OD600 of 0.001.
- Incubation:
 - Incubate the microtiter plate at 30°C for 24-48 hours.
- MIC Determination:
 - The MIC is the lowest concentration of Aureobasidin A at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 of each well with a plate reader.

Spot Assay for Antifungal Susceptibility

This is a semi-quantitative method to assess the sensitivity of yeast to an antifungal agent.

Materials:

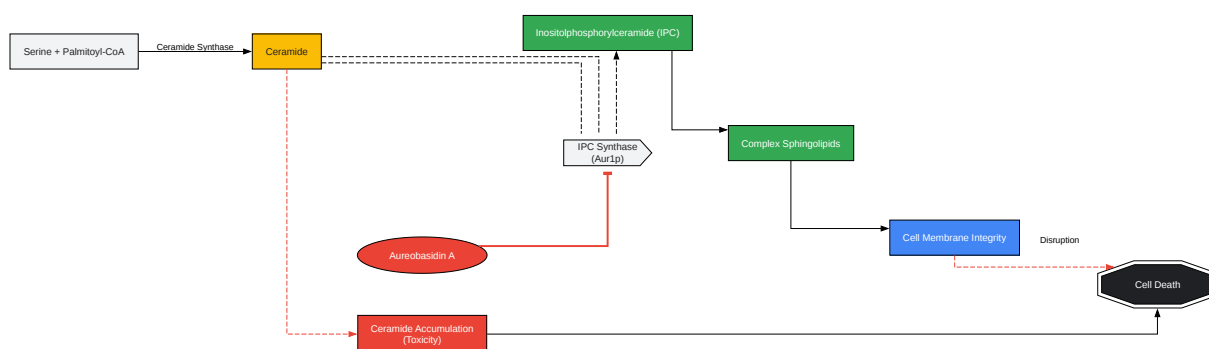
- *Saccharomyces cerevisiae* strain
- YPD agar plates (YPD broth with 2% agar)
- YPD agar plates containing various concentrations of Aureobasidin A (e.g., 0.1 µg/mL, 0.5 µg/mL, 1.0 µg/mL)
- YPD broth
- Spectrophotometer

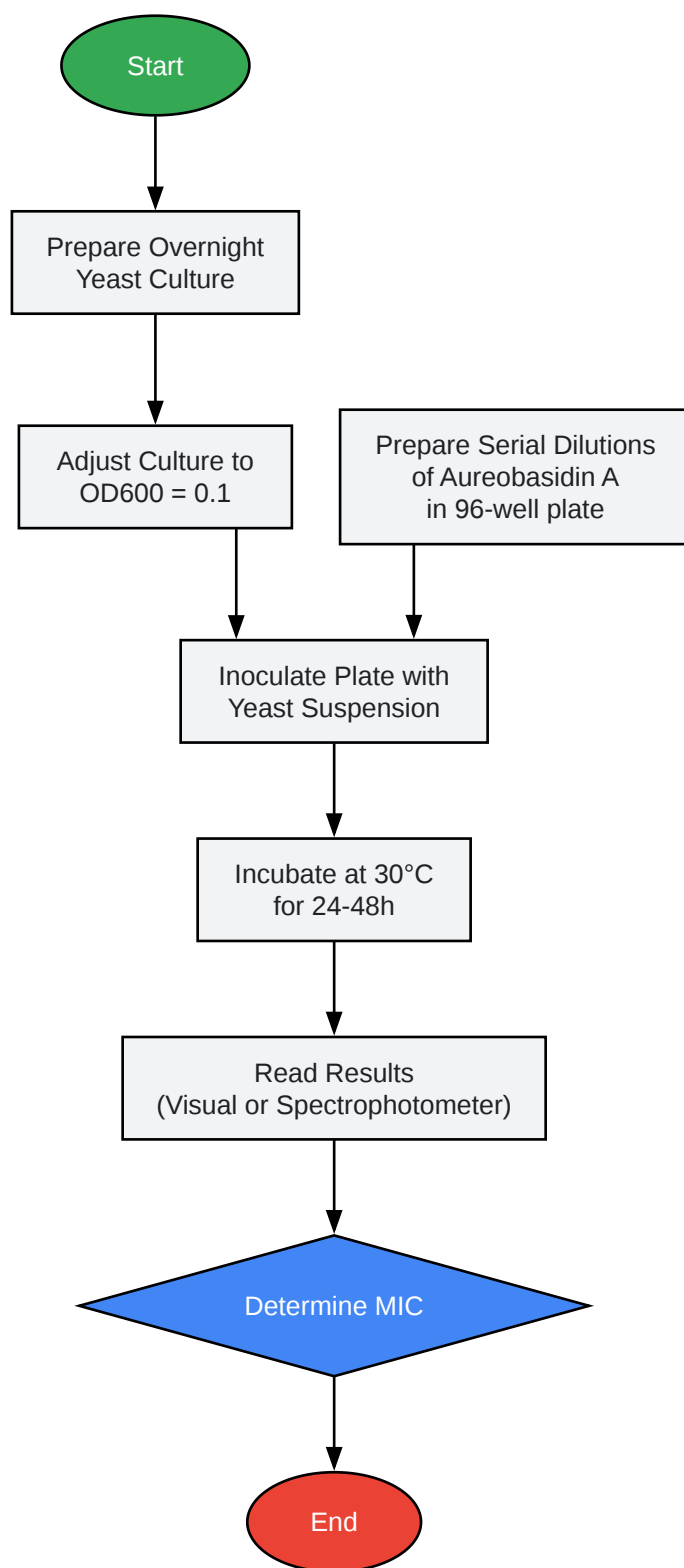
Procedure:

- Yeast Culture Preparation:
 - Grow an overnight culture of *S. cerevisiae* in YPD broth at 30°C.
 - Adjust the culture to an OD600 of 1.0 in fresh YPD broth.
 - Prepare a 10-fold serial dilution series of the yeast culture (10^{-1} , 10^{-2} , 10^{-3} , 10^{-4}).
- Spotting:
 - Spot 5 μ L of each dilution onto the surface of the YPD agar plates and the YPD agar plates containing Aureobasidin A.
- Incubation:
 - Incubate the plates at 30°C for 48-72 hours.
- Analysis:
 - Compare the growth of the yeast on the plates with Aureobasidin A to the control plate (YPD only). A reduction in the number of colonies or the size of the colonies indicates sensitivity to the compound.

Visualizations

Signaling Pathway of Aureobasidin A's Action





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yeasenbio.com [yeasenbio.com]
- 2. Aureobasidin A for yeast two-hybrid studies [takarabio.com]
- 3. takarabio.com [takarabio.com]
- 4. Structural and Functional Alterations Caused by Aureobasidin A in Clinical Resistant Strains of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. takara.co.kr [takara.co.kr]
- 7. journals.asm.org [journals.asm.org]
- 8. Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]
- 10. Aureobasidin A arrests growth of yeast cells through both ceramide intoxication and deprivation of essential inositolphosphorylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Determining the Toxic Concentration of Aureobasidin A Against Saccharomyces cerevisiae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181467#determining-the-toxic-concentration-of-aureobasidin-a-against-saccharomyces-cerevisiae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com